molecular formula C6H4F3N B054556 3-(Trifluoromethyl)pyridine CAS No. 3796-23-4

3-(Trifluoromethyl)pyridine

Cat. No. B054556
CAS RN: 3796-23-4
M. Wt: 147.1 g/mol
InChI Key: JTZSFNHHVULOGJ-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)pyridine is a pyridine derivative significant in various chemical syntheses and reactions. Its unique structure and properties make it a valuable compound in organic chemistry.

Synthesis Analysis

  • A novel synthesis strategy for poly-substituted 3-trifluoromethyl pyridines involves C-F bond breaking of the anionically activated fluoroalkyl group, providing high yields under metal-free conditions (Chen et al., 2010).
  • The Hetero-Diels—Alder Reaction of 3-(Trifluoroacetyl)chromones with cyclic enol ethers leads to the synthesis of 3-aroyl-2-(trifluoromethyl)pyridines (Sosnovskikh et al., 2007).
  • The synthesis of 2,3-Dichloro-5-trifluoromethyl pyridine, a key pyridine derivative, is used in pesticide synthesis (Lu Xin-xin, 2006).

Molecular Structure Analysis

  • X-ray diffraction analysis helps establish the structure of synthesized pyridines, revealing their molecular geometry and bonding (Sosnovskikh et al., 2007).
  • The molecular and crystal structures of various pyridine derivatives have been studied, contributing to a deeper understanding of their chemical behavior (Rybalova et al., 2008).

Chemical Reactions and Properties

  • Trifluoromethylated pyridines can be synthesized through various chemical reactions, including catalytic asymmetric 1,3-dipolar cycloadditions (Li et al., 2011).
  • Reactions with diazo compounds and 1,3-dipolar cycloadditions involving derivatives of 3,3,3-trifluoropropene produce various trifluoromethyl-substituted compounds (Plancquaert et al., 1996).

Physical Properties Analysis

  • The physical properties of 3-(Trifluoromethyl)pyridine derivatives, including their spectroscopic and structural characteristics, are essential for understanding their reactivity and potential applications (Evecen et al., 2017).

Chemical Properties Analysis

  • The chemical properties, such as reactivity and stability, of 3-(Trifluoromethyl)pyridine derivatives are influenced by their molecular structure and substituents (Sugihara et al., 1996).
  • Studies on the synthesis, characterization, and computational modeling of various pyridinium salts provide insights into their chemical properties and potential applications in organic synthesis (Shapiro et al., 2018).

Scientific Research Applications

  • Metalation and Functionalization : 3-(Trifluoromethyl)pyridine undergoes nucleophilic addition and ensuing decomposition, irrespective of the base used. This property is significant for preparing pyridinecarboxylic acids and quinolinecarboxylic acids in a straightforward manner (Schlosser & Marull, 2003).

  • Synthesis of Heterocycles : Efficient stereoselective synthesis of 3-arylethynyl-3-trifluoromethyl-1,3-oxazinopyridines can be achieved by reacting pyridines with CF3CO-acetylenes under mild, metal-free conditions (Muzalevskiy et al., 2019).

  • Synthesis of Substituted Pyridines : A new strategy allows the synthesis of poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines via C-F bond breaking of the anionically activated fluoroalkyl group. This method offers a supplementary approach to pyridine synthesis (Chen et al., 2010).

  • Trifluoromethylation Reaction : Trifluoromethylation of (hetero)arenes using pyridine N-oxide derivatives in concert with trifluoroacetic anhydride has been shown to be a scalable and high-yielding reaction, important in pharmaceutical contexts (Beatty et al., 2016).

  • Synthesis of (Trifluoromethoxy)pyridines : An efficient large-scale synthesis method for 2-, 3-, and 4-(trifluoromethoxy)pyridines has been developed. These compounds serve as important building blocks in life-sciences-oriented research (Manteau et al., 2010).

  • Use in Crop Protection : Trifluoromethyl pyridines, including derivatives like 3-(trifluoromethyl)pyridine, have significant importance in crop protection, being incorporated into molecules with biological properties useful in fungicides, herbicides, insecticides, and nematicides (Burriss et al., 2018).

  • Electroluminescence in OLEDs : Compounds like 3-(trifluoromethyl)pyridine have been utilized in the synthesis of iridium(III) complexes, which show promising application in organic light-emitting diodes (OLEDs) due to their high efficiency and low efficiency roll-off (Su et al., 2021).

  • Antimicrobial Activities and DNA Interaction : 2-Chloro-6-(trifluoromethyl)pyridine, a related compound, has been studied for its antimicrobial activities and interaction with DNA, highlighting the potential biomedical applications of trifluoromethyl pyridines (Evecen et al., 2017).

Safety And Hazards

When handling 3-(Trifluoromethyl)pyridine, it is recommended to wear suitable protective clothing and avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years. It is expected that many novel applications of TFMP will be discovered in the future . Currently, the major use of TFMP derivatives is in the protection of crops from pests .

properties

IUPAC Name

3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N/c7-6(8,9)5-2-1-3-10-4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZSFNHHVULOGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10191397
Record name 3-Trifluoromethylpyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)pyridine

CAS RN

3796-23-4
Record name 3-(Trifluoromethyl)pyridine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Trifluoromethylpyridine
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Record name 3-Trifluoromethylpyridine
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Record name 3-(trifluoromethyl)pyridine
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Record name 3-TRIFLUOROMETHYLPYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
301
Citations
F Cottet, M Schlosser - European Journal of Organic Chemistry, 2004 - Wiley Online Library
As a further test of the concept of regioexhaustive functionalization, 2‐chloro‐6‐(trifluoromethyl)pyridine, 2‐chloro‐5‐(trifluoromethyl)pyridine and 3‐chloro‐4‐(trifluoromethyl)pyridine …
L Wang, C Xing, L Zhao, L Xu, G Liu - Journal of Molecular Liquids, 2017 - Elsevier
The solubility of 2-chloro-3-(trifluoromethyl)pyridine was measured at 273.15 K–303.15 K under atmospheric pressure in methylbenzene, dichloromethane, ethanol, n-propanol, n-…
Number of citations: 20 www.sciencedirect.com
BA Gaskell, PM Hext, GH Pigott, MCH Hodge… - Toxicology, 1988 - Elsevier
Rats exposed by inhalation to 3-trifluoromethylpyridine (3-FMP) for 10, 30 or 90 days showed an unusual response in the nasal passages. Focal histological change including reduction …
Number of citations: 42 www.sciencedirect.com
M Boopathi, P Udhayakala, TSR Devi… - Journal of Chemical …, 2015 - researchgate.net
In this study, the spectroscopic properties of 2-methoxy-3-(trifluoromethyl) pyridine (MTFMP) were investigated by FT-IR, FT-Raman, 1H and 13C NMR techniques. Fourier-transform …
Number of citations: 10 www.researchgate.net
M Schlosser, M Marull - European Journal of Organic Chemistry, 2003 - Wiley Online Library
Depending on the choice of the reagent, 2‐(trifluoromethyl)pyridine can be selectively metalated and subsequently carboxylated or otherwise functionalized either at the 3‐ or at the 6‐…
BA Gaskell, PM Hext, GH Pigott, JE Doe, MCE Hodge - Toxicology, 1990 - Elsevier
… The effects of a single exposure to 3-trifluoromethyl pyridine (3FMP), were investigated in two studies. In the first study, rats were exposed nose only to 0, 50 or 800 ppm 3FMP for …
Number of citations: 14 www.sciencedirect.com
C Xing, L Wang, L Xu, G Liu - Russian Journal of Physical Chemistry A, 2018 - Springer
The solubility of 2-chloro-3-(trifluoromethyl)pyridine (CTP) in (DMF + tetrahydrofuran) and (DMF + isopropanol) solvent mixtures were determined by isothermal static method within the …
Number of citations: 2 link.springer.com
A Burriss, AJF Edmunds, D Emery… - Pest management …, 2018 - Wiley Online Library
… -3-trifluoromethyl-pyridine 1, 2,6-dichloro-3-trifluoromethyl pyridine and 3-trifluoromethyl pyridine; … 2,6-dichloro-3-trifluoromethyl pyridine through electrochemical dechlorination. Finally, …
Number of citations: 48 onlinelibrary.wiley.com
F Cottet, M Marull, O Lefebvre… - European Journal of …, 2003 - Wiley Online Library
As part of a case study, rational strategies for the preparation of all ten 2‐, 3‐, or 4‐pyridinecarboxylic acids and all nine 2‐, 3‐, 4‐, or 8‐quinolinecarboxylic acids bearing trifluoromethyl …
L Wang, C Xing, L Xu, G Liu - Russian Journal of Physical Chemistry A, 2018 - Springer
The solubility of 2-chloro-3-(trifluoromethyl)pyridine (CTP) in ethyl acetate, n-butyl alcohol, 2‑propanol, methanol, trichloromethane, acetonitrile, and acetone under atmospheric …
Number of citations: 8 link.springer.com

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